Ferric nitrilotriacetate

Übersicht

Beschreibung

Ferric nitrilotriacetate (Fe-NTA) is a complex of iron and nitrilotriacetic acid (NTA) that has been widely used in biochemical and physiological research. It is a chelating agent that binds to metal ions, making it useful in various applications such as protein purification, enzyme assays, and metal ion detection. In

Wirkmechanismus

Ferric nitrilotriacetate binds to metal ions through its NTA ligand, forming a stable complex. The complex can be used to remove metal ions from solutions or to detect metal ions in biological samples. Ferric nitrilotriacetate has a high affinity for iron, copper, and nickel ions, making it useful in the study of metalloproteins and metalloenzymes.

Biochemical and Physiological Effects:

Ferric nitrilotriacetate has been shown to have both biochemical and physiological effects. It has been used to induce oxidative stress in cells and to study the effects of metal ion toxicity. Ferric nitrilotriacetate has also been shown to induce DNA damage and apoptosis in cells. In addition, Ferric nitrilotriacetate has been used to study the role of metal ions in various physiological processes, such as oxygen transport and electron transfer.

Vorteile Und Einschränkungen Für Laborexperimente

Ferric nitrilotriacetate has several advantages for lab experiments. It is a stable and water-soluble complex that can be easily prepared and purified. Ferric nitrilotriacetate has a high affinity for metal ions, making it useful in the study of metalloproteins and metalloenzymes. However, Ferric nitrilotriacetate has some limitations. It can be toxic to cells at high concentrations and can induce oxidative stress and DNA damage. In addition, Ferric nitrilotriacetate can interfere with some assays, such as assays that use metal ions as cofactors.

Zukünftige Richtungen

For the use of Ferric nitrilotriacetate in scientific research include the study of the role of metal ions in disease, the development of new Ferric nitrilotriacetate-based assays, and the use of Ferric nitrilotriacetate in nanotechnology and drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Ferric nitrilotriacetate has been widely used in scientific research as a chelating agent for metal ions. It has been used in protein purification, enzyme assays, and metal ion detection. Ferric nitrilotriacetate has also been used in the study of the role of metal ions in biological systems, such as the role of iron in oxygen transport and the role of copper in electron transfer.

Eigenschaften

CAS-Nummer |

16448-54-7 |

|---|---|

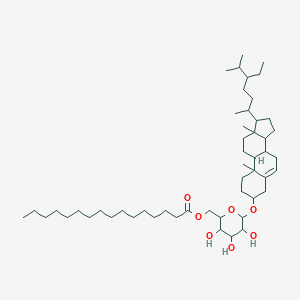

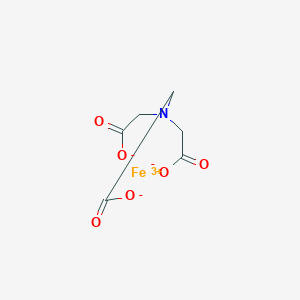

Molekularformel |

C6H6FeNO6 |

Molekulargewicht |

243.96 g/mol |

IUPAC-Name |

2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |

InChI-Schlüssel |

FXDLIMJMHVKXAR-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Kanonische SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Andere CAS-Nummern |

16448-54-7 |

Synonyme |

FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)